(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile
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Overview
Description
The compound (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile is a complex organic molecule that features a combination of benzothiazole, pyrazole, and butoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate electrophile.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by the condensation of hydrazine with a 1,3-diketone or β-keto ester.
Coupling Reactions: The benzothiazole and pyrazole intermediates are then coupled using a suitable linker, often involving a Knoevenagel condensation reaction with malononitrile.
Final Assembly: The final product is obtained by reacting the coupled intermediate with 3-butoxybenzaldehyde under basic conditions to form the desired enenitrile compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole and pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines or other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In industry, the compound may be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its ability to undergo various chemical modifications makes it versatile for material science applications.
Mechanism of Action
The mechanism by which (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzothiazole and pyrazole rings are known to bind to various biological targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile
- (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile
Uniqueness
The uniqueness of (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The butoxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets, setting it apart from similar compounds with different substituents.
Properties
Molecular Formula |
C29H24N4OS |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-butoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C29H24N4OS/c1-2-3-16-34-25-13-9-10-21(18-25)28-23(20-33(32-28)24-11-5-4-6-12-24)17-22(19-30)29-31-26-14-7-8-15-27(26)35-29/h4-15,17-18,20H,2-3,16H2,1H3/b22-17- |
InChI Key |
KTKFWZINODJDBZ-XLNRJJMWSA-N |
Isomeric SMILES |
CCCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Origin of Product |
United States |
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